molecular formula C23H18Cl2N2O3S B11700387 Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11700387
M. Wt: 473.4 g/mol
InChI Key: YHRHWFJFEGCXJM-LDADJPATSA-N
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Description

Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted benzylidene moiety. Key structural attributes include:

  • Substituents:
    • A 4-chlorophenyl group at position 3.
    • A (2E)-configured 4-chlorobenzylidene group at position 2.
    • An ethyl carboxylate ester at position 4.
    • A methyl group at position 5.
  • Synthesis: Typically prepared via multi-component reactions involving ethyl acetoacetate, substituted aldehydes, and thiourea derivatives under acidic or catalytic conditions .

Properties

Molecular Formula

C23H18Cl2N2O3S

Molecular Weight

473.4 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18Cl2N2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-6-10-17(25)11-7-15)21(28)18(31-23)12-14-4-8-16(24)9-5-14/h4-12,20H,3H2,1-2H3/b18-12+

InChI Key

YHRHWFJFEGCXJM-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)Cl)S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Condensation Reactions: The initial step often involves the condensation of 4-chlorobenzaldehyde with an appropriate amine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a thioamide to form the thiazolopyrimidine core.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Benzylidene Substituent

The benzylidene group at position 2 is a critical site for structural modulation. Substitutions here influence electronic, steric, and intermolecular interaction profiles:

Compound (Position 2 Substituent) Key Properties References
4-Chlorobenzylidene (Target Compound) - Electron-withdrawing Cl enhances electrophilicity.
- Stabilizes π-π stacking via halogen interactions.
- Dihedral angle of ~80° between thiazolo-pyrimidine and aryl rings .
2-Fluorobenzylidene - Smaller F atom reduces steric hindrance.
- Weaker electron-withdrawing effect compared to Cl.
- Altered hydrogen-bonding potential.
2,4-Dichlorobenzylidene - Increased lipophilicity and steric bulk.
- Enhanced halogen bonding for crystal packing .
2,4,6-Trimethoxybenzylidene - Electron-donating OCH₃ groups increase solubility.
- Forms bifurcated C–H···O hydrogen bonds in crystal lattice .
4-Cyanobenzylidene - Strong electron-withdrawing CN group polarizes the ring.
- IR absorption at ~2,219 cm⁻¹ (C≡N stretch) .

Substituents at Position 5 (Aryl Group)

The 4-chlorophenyl group in the target compound contrasts with other aryl substituents:

Compound (Position 5 Substituent) Impact on Properties References
4-Chlorophenyl (Target Compound) - Balances lipophilicity and metabolic stability.
- Chlorine enhances σ- and π-interactions in biological targets.
4-Bromophenyl - Larger Br atom increases molecular weight and polarizability.
- May improve binding affinity in halogen-bonding receptors .
4-Methylphenyl - Electron-donating CH₃ reduces electrophilicity.
- Enhances hydrophobic interactions in crystal packing .

Crystallographic and Conformational Differences

  • Planarity and Puckering :
    • The target compound’s thiazolo-pyrimidine core adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
    • Analogues with bulkier substituents (e.g., 2,4-dichlorobenzylidene) exhibit greater puckering, reducing conjugation efficiency .
  • Intermolecular Interactions :
    • The 4-chloro substituent facilitates C–H···Cl and π-halogen interactions, enhancing crystal stability .
    • Compounds with methoxy groups (e.g., 2,4,6-trimethoxybenzylidene) form supramolecular chains via bifurcated hydrogen bonds .

Pharmacological Implications

  • Electron-Withdrawing Groups (e.g., Cl, CN): Enhance binding to enzymes like cyclooxygenase or kinases via dipole interactions .
  • Halogen Substituents : Improve bioavailability and membrane permeability due to increased lipophilicity .
  • Methoxy Groups : May reduce cytotoxicity while maintaining anti-inflammatory activity .

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